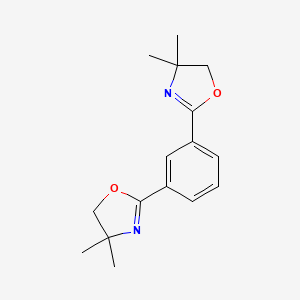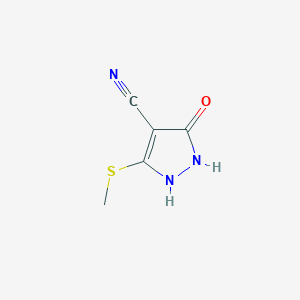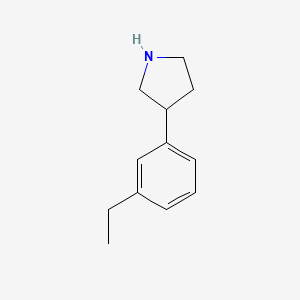
3-(3-Ethylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-ethylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between 3-ethylbenzaldehyde and pyrrolidine in the presence of a suitable catalyst can yield the desired compound. Another method involves the use of 3-ethylphenylamine and 1,4-dibromobutane under basic conditions to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the cyclization process. The reaction is usually carried out under controlled temperature and pressure to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Ethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Ethylphenyl)pyrrolidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(3-Ethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
3-Methylphenylpyrrolidine: Similar structure with a methyl group instead of an ethyl group.
3-Phenylpyrrolidine: Lacks the ethyl substitution, providing a basis for comparison
Uniqueness: 3-(3-Ethylphenyl)pyrrolidine is unique due to the presence of the ethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution can enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
3-(3-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-10-4-3-5-11(8-10)12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |
InChI-Schlüssel |
QAMAXWRAEUFTJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


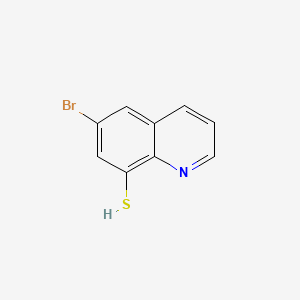
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)

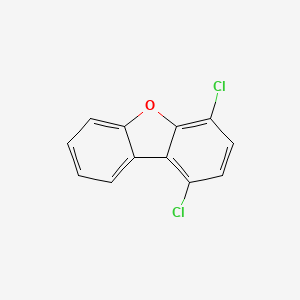
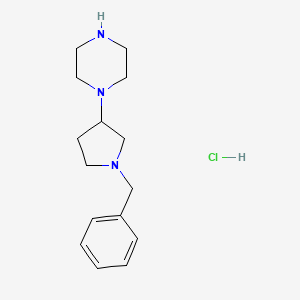
![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
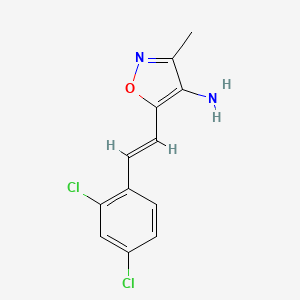
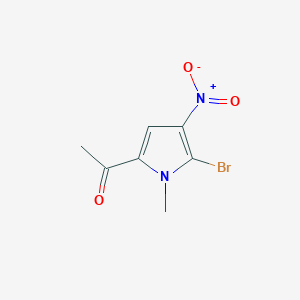
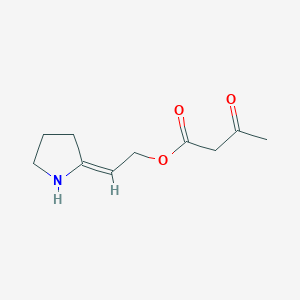

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)

